molecular formula C12H16N4S B8222389 N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide

N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide

Cat. No.: B8222389
M. Wt: 248.35 g/mol
InChI Key: NTPQBGPSNWNHFH-UKTHLTGXSA-N
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Description

N’-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide is a chemical compound with the molecular formula C12H16N4S and a molecular weight of 248.35 g/mol. This compound has shown significant potential in disrupting tumor metastasis and suppressing the growth of various cancerous cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with pyrrolidine-1-carbothiohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure the safety of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridyl or pyrrolidine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N’-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential to disrupt tumor metastasis and suppress cancer cell growth.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment.

    Industry: Used in the production of high-purity chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to disrupt tumor metastasis by interfering with the signaling pathways that regulate cell growth and proliferation. It also induces apoptosis in cancer cells by activating specific enzymes and proteins involved in the apoptotic pathway.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide include:

  • 1-Pyrrolidinecarbothioic acid, [(6-methyl-2-pyridinyl)methylene]hydrazide
  • N’-[(6-Methyl-2-pyridinyl)methylene]-1-pyrrolidinecarbothiohydrazide

Uniqueness

N’-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide is unique due to its specific structure, which allows it to effectively disrupt tumor metastasis and suppress cancer cell growth. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for further research and development in cancer therapy.

Properties

IUPAC Name

N-[(E)-(6-methylpyridin-2-yl)methylideneamino]pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-10-5-4-6-11(14-10)9-13-15-12(17)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3,(H,15,17)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPQBGPSNWNHFH-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=NNC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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